molecular formula C7H6Cl2O3S B12096531 3-Chloro-5-methoxybenzenesulfonyl chloride

3-Chloro-5-methoxybenzenesulfonyl chloride

Cat. No.: B12096531
M. Wt: 241.09 g/mol
InChI Key: ACOLYCXJBCTGHZ-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxybenzenesulfonyl chloride, with the IUPAC name 3-chloro-5-(methoxymethyl)benzenesulfonyl chloride, is a chemical compound with the molecular formula C7H6Cl2O3S. Its molecular weight is approximately 241.09 g/mol . This compound belongs to the class of sulfonyl chlorides, which are widely used in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes: The synthesis of 3-chloro-5-methoxybenzenesulfonyl chloride involves the chlorination of 3-chloro-5-methoxybenzenesulfonic acid. The reaction typically proceeds under acidic conditions, using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in laboratories or small-scale settings for research purposes.

Chemical Reactions Analysis

3-Chloro-5-methoxybenzenesulfonyl chloride participates in various chemical reactions:

    Substitution Reactions: It readily undergoes nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles (e.g., amines, alcohols, or thiols).

    Oxidation and Reduction: Although not its primary role, it can participate in oxidation or reduction reactions.

    Common Reagents: Nucleophiles (such as amines), Lewis acids (e.g., AlCl), and bases (e.g., pyridine) are commonly used in these reactions.

    Major Products: The major products depend on the specific nucleophile used. For instance, reaction with an amine yields an amide product.

Scientific Research Applications

3-Chloro-5-methoxybenzenesulfonyl chloride finds applications in:

    Organic Synthesis: It serves as a versatile building block for the synthesis of various organic compounds.

    Medicinal Chemistry: Researchers use it to create drug candidates, especially those targeting sulfonamide-based pharmacophores.

    Agrochemicals: It plays a role in the development of herbicides and fungicides.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For example:

  • As a sulfonamide , it can inhibit enzymes or receptors involved in biological processes.
  • In drug design, it may act as a prodrug , releasing an active compound upon metabolic activation.

Comparison with Similar Compounds

3-Chloro-5-methoxybenzenesulfonyl chloride shares similarities with other sulfonyl chlorides, such as 4-chlorobenzenesulfonyl chloride and 2-chlorobenzenesulfonyl chloride. its unique combination of chloro and methoxy substituents sets it apart.

Remember that this compound’s applications extend beyond what we’ve covered here, and ongoing research may reveal additional uses.

Properties

Molecular Formula

C7H6Cl2O3S

Molecular Weight

241.09 g/mol

IUPAC Name

3-chloro-5-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C7H6Cl2O3S/c1-12-6-2-5(8)3-7(4-6)13(9,10)11/h2-4H,1H3

InChI Key

ACOLYCXJBCTGHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)Cl)S(=O)(=O)Cl

Origin of Product

United States

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